molecular formula C15H14N4O3 B2471413 N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013808-87-1

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2471413
CAS No.: 1013808-87-1
M. Wt: 298.302
InChI Key: MMJTZMKAWCFSDF-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines a benzofuran ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. The benzofuran intermediate can be synthesized through a cyclization reaction of a suitable precursor, while the pyrazole intermediate can be prepared via a condensation reaction of hydrazine with a β-diketone.

The final step involves the coupling of the benzofuran and pyrazole intermediates under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and can be carried out under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-(2-carbamoyl-1-benzofuran-3-yl)-5,6-dichloropyridine-3-carboxamide

Uniqueness

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a benzofuran ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-7-10(19(2)18-8)15(21)17-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-7H,1-2H3,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJTZMKAWCFSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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